molecular formula C14H19NO3 B2766561 2-[(4-Tert-butylphenyl)formamido]propanoic acid CAS No. 726174-56-7

2-[(4-Tert-butylphenyl)formamido]propanoic acid

Cat. No.: B2766561
CAS No.: 726174-56-7
M. Wt: 249.31
InChI Key: KGSUAYOKUTTZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Tert-butylphenyl)formamido]propanoic acid is a synthetic organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a formamido group and a propanoic acid moiety

Scientific Research Applications

2-[(4-Tert-butylphenyl)formamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 2-[(4-Tert-butylphenyl)formamido]propanoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylphenyl)formamido]propanoic acid typically involves the following steps:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

    Formylation: The tert-butylphenyl intermediate undergoes formylation using formic acid or formylating agents like formic anhydride.

    Amidation: The formylated intermediate is then reacted with an appropriate amine to form the formamido group.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylphenyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)formamido]propanoic acid
  • 2-[(4-Ethylphenyl)formamido]propanoic acid
  • 2-[(4-Isopropylphenyl)formamido]propanoic acid

Uniqueness

2-[(4-Tert-butylphenyl)formamido]propanoic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUAYOKUTTZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-tert-Butyl-benzoylamino)-propionic acid methyl ester (26.3 g, 95.6 mmol), 200 mL 1M sodium hydroxide, and 100 mL tetrahydrofuran is stirred at room temperature 20 hr. The resulting clear solution is cooled on an ice/water bath and the pH is adjusted to 2 with concentrated hydrochloric acid. The product is extracted with three 250 mL portions of ethyl acetate. The combined extracts are washed with 100 mL each of water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 2-(4-tert-Butyl-benzoylamino)-propionic acid as a white solid, 24.6 g, 95%. MS M++1 260.
Quantity
26.3 g
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reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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